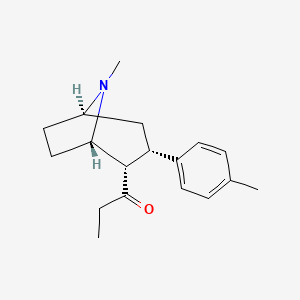

2beta-Propanoyl-3beta-(4-tolyl)tropane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H25NO |

|---|---|

Molecular Weight |

271.4 g/mol |

IUPAC Name |

1-[(1S,2S,3S,5R)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octan-2-yl]propan-1-one |

InChI |

InChI=1S/C18H25NO/c1-4-17(20)18-15(13-7-5-12(2)6-8-13)11-14-9-10-16(18)19(14)3/h5-8,14-16,18H,4,9-11H2,1-3H3/t14-,15-,16+,18+/m1/s1 |

InChI Key |

PZEAJTAVRYLBTK-CBZIJGRNSA-N |

Isomeric SMILES |

CCC(=O)[C@@H]1[C@@H]2CC[C@@H](N2C)C[C@@H]1C3=CC=C(C=C3)C |

Canonical SMILES |

CCC(=O)C1C2CCC(N2C)CC1C3=CC=C(C=C3)C |

Synonyms |

2-propanoyl-3-(4-toluyl)tropane 2-propanoyl-3-(4-tolyl)tropane 2-PTT 2beta-propanoyl-3beta-(4-tolyl)tropane |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2beta Propanoyl 3beta 4 Tolyl Tropane and Analogs

General Synthetic Pathways for Tropane (B1204802) Analogs Related to PTT

The synthesis of tropane analogs such as PTT is built upon foundational strategies that allow for the construction of the core 8-azabicyclo[3.2.1]octane skeleton. These methods are crucial for developing novel compounds with specific functionalities and stereochemistry.

Rhodium(II) Carboxylate-Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Pyrroles

A key and versatile method for synthesizing functionalized tropanes involves the rhodium(II) carboxylate-catalyzed reaction between vinyldiazomethanes and pyrroles. emory.eduacs.orgnih.gov This process is a [3+4] annulation that proceeds through a tandem cyclopropanation/Cope rearrangement mechanism. emory.eduacs.org

In this reaction, a vinyldiazomethane is added slowly to a solution containing a rhodium(II) catalyst, such as rhodium(II) octanoate, and an N-protected pyrrole, typically N-(BOC)pyrrole, in a solvent like refluxing hexanes. acs.org The rhodium catalyst facilitates the decomposition of the vinyldiazomethane to form a rhodium-stabilized vinylcarbenoid. nih.govresearchgate.net This intermediate then reacts with the pyrrole. High temperatures and slow addition of the vinyldiazomethane are often necessary to prevent side reactions, such as the formation of bis-cyclopropanated products. acs.org This strategy has proven effective for the multigram scale synthesis of tropane precursors. acs.org

Construction of 2β-Acyl-3β-aryl-8-azabicyclo[3.2.1]octanes

The construction of the 2β-acyl-3β-aryl-8-azabicyclo[3.2.1]octane structure, which is the core of PTT and its analogs, represents a significant development in creating novel tropane-based compounds. nih.govacs.org This synthetic approach provides a direct entry to analogs where an aryl group is attached directly to the 3-position of the tropane ring, and a ketone moiety is present at the 2-position, distinguishing them from traditional cocaine analogs that feature a carboxyl ester at this position. nih.gov

The foundational reaction utilizes the rhodium-catalyzed coupling of rhodium-stabilized vinylcarbenoids with pyrroles. nih.govresearchgate.net This method is highly adaptable, allowing for the introduction of various aryl groups at the 3β-position and different acyl groups at the 2β-position, which is critical for exploring structure-activity relationships. nih.govnih.gov

Enantioselective Synthesis of Tropane Scaffolds Relevant to PTT

Achieving stereochemical control is paramount in the synthesis of biologically active molecules like PTT. Several enantioselective strategies have been developed to produce specific isomers of the tropane scaffold.

One effective approach to induce asymmetry in the rhodium-catalyzed synthesis involves the use of chiral auxiliaries attached to the vinyldiazomethane. emory.eduacs.org Auxiliaries such as (S)-lactate and (R)-pantolactone have been successfully employed to generate enantiomerically enriched tropanes. emory.eduacs.org Alternatively, chiral rhodium(II) catalysts can be used. For instance, tetrakis[N-(4-tert-butylbenzenesulfonyl)-(L)-prolinato]dirhodium has been used to induce moderate asymmetry, though it can sometimes lead to the formation of isomeric azabicyclooctane byproducts. emory.eduacs.org

More recent advancements in asymmetric synthesis have provided alternative routes to chiral tropane scaffolds. These include:

Organocatalyzed 1,3-Dipolar Cycloaddition : This method utilizes the asymmetric (5+2) cycloaddition of 3-oxidopyridinium betaines with dienamines, catalyzed by a chiral organocatalyst. researchgate.netau.dknih.gov This reaction can produce tropane derivatives with excellent control over regio-, diastereo-, and enantioselectivity. researchgate.netau.dk

Brønsted Acid Catalyzed Pseudotransannular Desymmetrization : This strategy involves the desymmetrization of 1-aminocyclohept-4-ene-derived epoxides using a chiral phosphoric acid. nih.gov This process directly forms the 8-azabicyclo[3.2.1]octane scaffold with high stereoselectivity. nih.gov

Radiosynthesis of PTT for Binding Studies

To investigate the interaction of PTT with biological targets, radiolabeled versions of the compound are essential. These radioligands are indispensable tools for in vitro and in vivo binding assays.

Synthesis of Tritiated 2β-Propanoyl-3β-(4-tolyl)tropane ([³H]PTT) for Radioligand Assays

For detailed binding studies, a tritiated version of PTT, [(3)H]PTT, was synthesized. nih.gov This radioligand has been instrumental in characterizing the binding profile of PTT at monoamine transporters, particularly the dopamine (B1211576) transporter (DAT). nih.gov

Binding assays using [(3)H]PTT in rat striatal membranes demonstrated that the radioligand binds to a single class of sites with high affinity, exhibiting a dissociation constant (KD) of 3 nM. nih.gov The pharmacological profile confirmed its selectivity for the dopamine transporter, as dopamine-selective compounds were significantly more potent at displacing [(3)H]PTT than were inhibitors of the serotonin (B10506) or norepinephrine (B1679862) transporters. nih.gov Furthermore, in vitro autoradiography with [(3)H]PTT revealed a distribution pattern consistent with the known localization of the dopamine transporter in the brain, with high concentrations in the caudate nucleus, nucleus accumbens, and olfactory tubercle. nih.gov A key advantage of [(3)H]PTT is its low nonspecific binding (less than 5% of total binding), making it an accurate and reliable marker for the dopamine transporter. nih.gov

Derivatization Strategies for Structure-Activity Relationship (SAR) Exploration

Systematic modification of the PTT structure has been crucial for elucidating the structure-activity relationships (SAR) that govern its binding affinity and selectivity for different monoamine transporters. These studies involve synthesizing series of analogs where specific parts of the molecule are altered.

The primary points of derivatization on the PTT scaffold are the 2β-acyl group and the 3β-aryl substituent. Research has shown that even minor changes to these positions can significantly impact the compound's pharmacological profile. nih.gov

For instance, modifications to the 3β-aryl group have a profound effect on transporter selectivity:

Small substituents on the phenyl ring, such as the p-methyl group in PTT or a p-fluoro substituent, generally confer selectivity for the dopamine transporter over the serotonin transporter. nih.govresearchgate.net

Larger substituents , such as a p-isopropylphenyl group, shift the selectivity towards the serotonin transporter. nih.govresearchgate.net

Replacing the phenyl ring with a 2-naphthyl group can result in compounds with exceptionally high potency, with Ki values below 1 nM at both dopamine and serotonin transporters. nih.govnih.gov

The data below illustrates the impact of these structural modifications on binding affinities at the dopamine transporter (DAT) and the serotonin transporter (SERT).

| Compound | 2β-Substituent | 3β-Substituent | DAT Ki (nM) | SERT Ki (nM) | Selectivity (SERT/DAT) |

| PTT | Propanoyl | 4-Tolyl | 3.13 | 154 | 49.2 |

| Analog 1 | Propanoyl | Phenyl | 5.2 | 310 | 59.6 |

| Analog 2 | Propanoyl | 4-Fluorophenyl | 2.5 | 190 | 76 |

| Analog 3 | Propanoyl | 4-Isopropylphenyl | 60 | 38 | 0.63 |

| Analog 4 | Propanoyl | 2-Naphthyl | 0.49 | 0.81 | 1.65 |

| Data sourced from multiple scientific publications. nih.gov |

This systematic exploration through derivatization has been fundamental in identifying the key structural features responsible for the potent and selective activity of PTT and its analogs, providing a roadmap for the design of future compounds with tailored pharmacological profiles. nih.govmiami.edu

Modification of the Propanoyl Moiety

The 2β-propanoyl group is a key determinant of the pharmacological activity of PTT. Modifications at this position have been explored to understand its role in receptor binding and to develop analogs with altered potency and selectivity. The synthesis of analogs with modified 2β-acyl groups often starts from a common intermediate, 3β-(4-tolyl)tropane-2β-carboxylic acid methyl ester.

One common approach involves the conversion of the 2β-ester to an alcohol, which can then be oxidized to an aldehyde. nih.gov This aldehyde serves as a versatile intermediate for the synthesis of various 2β-substituted analogs. For instance, the aldehyde can undergo a Wittig reaction to introduce a double bond, which can be subsequently reduced or functionalized. Alternatively, Grignard reagents can be added to the aldehyde to introduce different alkyl or aryl groups, thereby modifying the length and nature of the acyl chain. nih.gov

Another strategy for modifying the 2β-position involves the use of 2β-alkynyl-3β-(substituted phenyl)tropane analogs. nih.gov These are synthesized from the corresponding 2β-aldehyde via the Corey-Fuchs reaction. The resulting 2β-alkynyl group can be further derivatized, for example, through click chemistry to form triazoles, introducing a variety of substituents. nih.gov Research has shown that the nature of the 2β-substituent significantly influences the binding affinity for the dopamine transporter (DAT). nih.gov

Table 1: Examples of 2β-Substituted 3β-(4-tolyl)tropane Analogs and their reported effects

| 2β-Substituent | Synthetic Approach | Reported Effect | Reference |

| Propanoyl | Grignard reaction with propanenitrile on 2β-ester | High DAT affinity | nih.govemory.edu |

| Acetyl | Grignard reaction with acetonitrile (B52724) on 2β-ester | Altered DAT/SERT selectivity | emory.edu |

| Ethynyl | Corey-Fuchs reaction on 2β-aldehyde | Precursor for further derivatization | nih.gov |

| 4-Nitrophenylethynyl | Sonogashira coupling with 2β-alkyne | High DAT potency and selectivity | nih.gov |

Alterations of the 4-tolyl Group

The 3β-(4-tolyl) group plays a crucial role in the interaction of PTT with its biological targets. Altering the electronic and steric properties of this aromatic ring can lead to significant changes in binding affinity and selectivity. The synthesis of analogs with modified 3β-aryl groups is typically achieved through the 1,4-conjugate addition of a substituted phenyl Grignard reagent to anhydroecgonine (B8767336) methyl ester. nih.govnih.gov

A variety of substituted phenyl Grignard reagents can be used to introduce different functional groups onto the phenyl ring. For example, the use of 3,4-dichlorophenylmagnesium bromide leads to the synthesis of a highly potent cocaine congener. nih.gov Similarly, other substitutions such as methoxy, bromo, and iodo groups have been introduced at various positions on the phenyl ring. nih.gov These modifications have been shown to modulate the binding affinity for the dopamine, serotonin, and norepinephrine transporters. nih.gov

For instance, bromination of a 3β-(4-methoxyphenyl)tropane analog has been achieved using bromine and tin(IV) chloride, while iodination has been carried out with iodine chloride. nih.gov These halogenated analogs have demonstrated altered selectivity profiles, highlighting the importance of the substitution pattern on the 3β-phenyl ring for fine-tuning the pharmacological properties of these compounds. nih.gov Generally, 3β-(4-chlorophenyl) substituted tropanes have been found to be as potent or more potent than the corresponding 3β-(4-methylphenyl) substituted compounds. nih.gov

Table 2: Examples of 3β-Aryl Substituted Tropane Analogs and their reported binding affinities

| 3β-Aryl Substituent | Synthetic Method | Reported Binding Affinity (IC50, nM) | Reference |

| 4-Tolyl | Grignard addition of 4-tolylmagnesium bromide | High DAT affinity | nih.govemory.edu |

| 4-Chlorophenyl | Grignard addition of 4-chlorophenylmagnesium bromide | High DAT affinity | nih.gov |

| 3,4-Dichlorophenyl | Grignard addition of 3,4-dichlorophenylmagnesium bromide | Very high DAT affinity | nih.gov |

| 4-Methoxyphenyl | Grignard addition of 4-methoxyphenylmagnesium bromide | High DAT and SERT affinity | nih.gov |

| 3-Bromo-4-methoxyphenyl | Bromination of 3β-(4-methoxyphenyl) analog | Altered DAT/SERT/NET selectivity | nih.gov |

N-Substitution Patterns in Tropane Derivatives

A common method for N-demethylation is the use of 2,2,2-trichloroethyl chloroformate followed by reduction with zinc. The resulting nortropane can then be reacted with various alkyl halides or other electrophiles to introduce different substituents at the nitrogen atom. For example, N-allyl and N-propyl analogs have been synthesized by this method. researchgate.net

More complex N-substituents, including conformationally constrained systems, have also been explored. researchgate.net For instance, the introduction of a cyclopropylmethyl group at the nitrogen has been shown to result in compounds with high affinity and selectivity for the dopamine transporter. These studies demonstrate that the size and conformation of the N-substituent are critical for optimizing the pharmacological profile of tropane-based ligands.

Table 3: Examples of N-Substituted Tropane Analogs and their reported effects

| N-Substituent | Synthetic Approach | Reported Effect | Reference |

| Methyl | (Endogenous) | Parent compound for PTT | nih.govemory.edu |

| Hydrogen (nor-PTT) | N-demethylation | Intermediate for N-alkylation | researchgate.net |

| Allyl | Alkylation of nortropane with allyl bromide | Altered pharmacokinetic profile | researchgate.net |

| Propyl | Alkylation of nortropane with propyl iodide | Modified DAT affinity | researchgate.net |

| Cyclopropylmethyl | Alkylation of nortropane with cyclopropylmethyl bromide | High DAT affinity and selectivity | researchgate.net |

Cycloanalog Approaches

Cycloanalog approaches involve the incorporation of the tropane skeleton into a larger, often more rigid, ring system. These modifications can provide valuable insights into the bioactive conformation of the ligand and can lead to compounds with enhanced selectivity and metabolic stability.

One such approach is the synthesis of N-arylated 8-azabicyclo[3.2.1]octane derivatives through a radical [3+3]-annulation process. nih.gov This method allows for the construction of the tropane skeleton with an N-aryl substituent in a single step from simple starting materials. While not a direct modification of PTT, this methodology provides a route to novel tropane analogs with a different substitution pattern at the nitrogen atom.

Another strategy involves the use of tandem cyclopropanation/Cope rearrangement reactions to construct the tropane core. This approach has been utilized in the synthesis of ferruginine (B134780) and anhydroecgonine methyl ester, which are structurally related to the tropane alkaloids. These methods, while complex, offer access to a wide range of structurally diverse tropane analogs that would be difficult to obtain through modification of the natural product scaffold.

Molecular Mechanisms and Receptor Pharmacology of 2beta Propanoyl 3beta 4 Tolyl Tropane

Monoamine Transporter Interactions and Selectivity Profile

PTT's primary mechanism of action involves binding to and inhibiting the function of monoamine transporters, which are responsible for the reuptake of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) from the synaptic cleft. nih.govpsu.edu Its interaction with these transporters is characterized by a distinct selectivity profile that differs notably from that of cocaine. nih.govresearchgate.net

Research has consistently demonstrated that PTT is a high-affinity ligand for the dopamine transporter (DAT). nih.govemory.edu It is described as a potent cocaine analog, exhibiting significantly greater potency at binding to the DAT. nih.govnih.govnih.gov Studies indicate that PTT is approximately 20 times more potent than cocaine in its binding affinity for the dopamine transporter. nih.govnih.govnih.govresearchgate.netnih.gov It is considered a relatively selective dopamine transporter blocker.

The binding affinity of PTT for the dopamine transporter has been quantitatively determined using radioligand binding assays. In studies with rat striatal membranes, the tritiated form of the compound, [³H]PTT, was found to bind to a single class of sites with a high affinity, characterized by a dissociation constant (K_D) value of 3 nM. nih.gov This high affinity underscores the compound's potency at the DAT.

The high-affinity binding of PTT to the dopamine transporter directly correlates with its ability to inhibit the uptake of dopamine. nih.gov Studies have shown a significant correlation between the potencies of various inhibitors in displacing [³H]PTT binding and their ability to block dopamine uptake. nih.gov This relationship confirms that PTT's binding to the DAT effectively blocks the transporter's function, leading to increased extracellular dopamine levels. The potency of PTT in dopamine transporter uptake assays in vitro has been shown to closely parallel its binding potency. nih.gov

The interaction of PTT with the serotonin transporter (SERT) is considerably weaker than its interaction with DAT and NET. nih.gov Studies characterize PTT as having little affinity for the SERT. nih.gov In binding assays with [³H]PTT in rat striatal membranes, compounds selective for the dopamine transporter were found to be substantially more potent in displacing [³H]PTT than compounds selective for the serotonin transporter. nih.gov This indicates a low affinity of PTT for SERT, contributing to its selective pharmacological profile.

PTT is distinguished from cocaine by its enhanced potency and selectivity for the dopamine transporter. nih.govwikipedia.org While cocaine blocks all three monoamine transporters with similar, micromolar-range affinities, PTT demonstrates a clear preference for the DAT with significantly higher potency. nih.gov PTT shows an increased selectivity for the dopamine and norepinephrine transporters when compared with cocaine. nih.govresearchgate.net

The table below presents the binding affinities (K_i in nM) of PTT and cocaine for the human monoamine transporters, illustrating the differences in their potency and selectivity profiles.

| Compound | DAT K_i (nM) | NET K_i (nM) | SERT K_i (nM) | DAT:NET Selectivity Ratio | DAT:SERT Selectivity Ratio |

| 2β-Propanoyl-3β-(4-tolyl)tropane (PTT) | ~3-11.5 nih.gov | Lower affinity than DAT nih.gov | Lower affinity than DAT nih.gov | Higher than Cocaine | Higher than Cocaine |

| Cocaine | 230 | 480 | 740 | 2.09 | 3.22 |

Note: The K_D value of 3 nM was determined for PTT in rat striatal membranes. nih.gov PTT is also reported to be ~20 times more potent than cocaine at the DAT; based on a cocaine K_i of 230 nM, this suggests a PTT K_i of ~11.5 nM. nih.govnih.govnih.govresearchgate.netnih.gov PTT's affinity for NET and SERT is significantly lower than for DAT. nih.gov Selectivity ratios for cocaine are calculated as K_i (Transporter) / K_i (DAT).

This enhanced selectivity for the dopamine transporter, combined with its higher potency, results in pharmacological and behavioral effects that are qualitatively different from those of cocaine. wikipedia.org

Dopamine Transporter (DAT) Binding and Uptake Inhibition

Molecular Determinants of Transporter Affinity and Selectivity

The pharmacological profile of 2beta-Propanoyl-3beta-(4-tolyl)tropane (PTT), a derivative of tropane (B1204802), is defined by its high potency and selectivity as a dopamine transporter (DAT) ligand. This specificity is largely dictated by its unique molecular structure, particularly the functional groups at the 2β and 3β positions of the tropane ring.

The affinity and selectivity of 3-phenyltropane analogs for monoamine transporters are highly dependent on the substituents on the 3β-phenyl ring. nih.gov In PTT, the presence of a 3β-(4-tolyl) group, which features a methyl constituent at the para-position of the phenyl ring, is a critical determinant of its interaction with the dopamine transporter. Structure-activity relationship (SAR) studies on 3β-phenyltropane analogs have consistently shown that modifications at this position significantly influence binding potency and selectivity across the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. nih.gov

The 4-tolyl group contributes to a pharmacological profile that is highly potent at the DAT, with significantly lower affinity for the SERT and NET. nih.gov This makes PTT a relatively selective dopamine reuptake inhibitor. nih.govnih.gov Research shows that PTT is approximately 20 times more potent than cocaine at binding to the DAT and demonstrates increased selectivity for the norepinephrine transporters compared to cocaine. wikipedia.orghandwiki.orgcapes.gov.br The binding of [3H]PTT in rat striatal membranes is consistent with that of a ligand selective for dopamine transporters, as dopamine-selective compounds are markedly more potent in displacing its binding than are ligands for the SERT or NET. nih.gov This high selectivity for the DAT, conferred in part by the tolyl group, distinguishes PTT from cocaine and other analogs, leading to qualitatively different behavioral and metabolic effects. nih.gov

Table 1: Comparative Binding Affinity and Selectivity

| Compound | Target | Affinity (KD or Potency) | Selectivity Profile |

|---|---|---|---|

| PTT | DAT | KD = 3 nM nih.gov | Highly selective for DAT over SERT and NET nih.gov |

| ~20x more potent than Cocaine wikipedia.orghandwiki.orgcapes.gov.br | |||

| Cocaine | DAT, NET, SERT | Less potent than PTT at DAT nih.gov | Broad-spectrum inhibitor |

A defining structural feature of PTT is the replacement of the two ester linkages found in its parent compound, cocaine. nih.gov In cocaine, the 2β-carbomethoxy and 3β-benzoyloxy esters are susceptible to rapid hydrolysis by plasma and liver esterase enzymes, leading to a short duration of action. The instability of ester bonds is a known liability for many compounds, limiting their therapeutic application. nih.gov

By removing these ester groups and replacing them with a more stable 2β-propanoyl (ketone) group, PTT exhibits a marked increase in metabolic stability. wikipedia.orghandwiki.org This resistance to enzymatic degradation results in a significantly longer duration of action compared to cocaine. nih.gov This modification not only enhances pharmacokinetic properties but also influences its binding characteristics. The removal of the esters contributes to PTT's increased potency and selectivity for the dopamine transporter compared to cocaine. capes.gov.brnih.gov This enhanced stability and selectivity make PTT a valuable tool in pharmacological research for studying the sustained effects of dopamine transporter inhibition. nih.gov

Structure Activity Relationship Sar Studies of 2beta Propanoyl 3beta 4 Tolyl Tropane Analogs

Influence of Substituents on Tropane (B1204802) Ring and Side Chains

The affinity and selectivity of PTT analogs for monoamine transporters are highly sensitive to substitutions on both the tropane ring and its side chains at the C-2 and C-3 positions.

C-2 Position: The 2β-propanoyl group of PTT is a significant departure from the 2β-carbomethoxy group of cocaine. Research into analogs with modified C-2 substituents has shown that the dopamine (B1211576) transporter can accommodate a wide variety of functional groups at this position without a loss of binding affinity. nih.gov Studies on a series of 2β-substituted 3β-phenyltropanes revealed that groups such as esters, ketones, alkyls, and even bulky aryl groups can be well-tolerated. nih.govacs.org A key finding is that increasing the lipophilicity of the 2β-substituent often leads to increased binding affinity for the DAT and greater potency in inhibiting dopamine uptake. nih.govresearchgate.net For instance, replacing the methyl ester with larger, more lipophilic groups can enhance potency. This suggests that a hydrophobic pocket exists within the DAT binding site that interacts favorably with the C-2 substituent. sci-hub.se This contrasts with earlier pharmacophore models for cocaine that emphasized the importance of hydrogen bond acceptors in the 2β-ester group. researchgate.net

C-3 Position: The 3β-aryl group is a critical determinant of high-affinity binding. In PTT, this is a 4-tolyl group. The nature and position of substituents on this phenyl ring profoundly affect binding affinities for DAT, the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET). nih.gov For example, in the classic phenyltropane series, adding a 4'-chloro or 4'-methyl substituent to the 3β-phenyl ring can dramatically increase DAT affinity compared to the unsubstituted phenyl ring. nih.gov The 4'-methyl group of PTT is believed to contribute significantly to its high potency. researchgate.net Altering these substituents allows for the fine-tuning of a compound's selectivity profile. For example, certain substitutions can produce compounds with high affinity for both DAT and SERT but low affinity for NET. nih.gov

Tropane Ring (C-6 Position): The core bicyclo[3.2.1]octane (tropane) ring is sterically constrained. Modifications to the ring itself, such as adding alkyl substituents at the C-6 position, have been investigated. In general, substitution at the 6-position with alkyl groups leads to a decrease in DAT binding affinity, with activity diminishing as the chain length of the substituent increases. nih.gov This indicates that there are significant steric limitations in the space surrounding the C-6/C-7 bridge of the tropane ring within the DAT binding site. nih.gov

| Compound/Analog | C-2β Substituent | C-3β Substituent | Key SAR Finding |

| PTT | Propanoyl | 4-Tolyl | Propanoyl group is well-tolerated; 4-tolyl group enhances potency. |

| Cocaine | Carbomethoxy | Benzoyloxy | Serves as a baseline for comparison. |

| 2β-Alkyl-3β-phenyltropanes | Various Alkyls | Phenyl | Increased lipophilicity at C-2β can increase DAT affinity. nih.govsci-hub.se |

| 3β-(4-chlorophenyl)tropane analogs | Carbomethoxy | 4-Chlorophenyl | 4'-Chloro substitution significantly boosts DAT affinity. nih.gov |

| 6β-Methyltropane analogs | (Methoxycarbonyl)methyl | Benzyl | 6β-Methyl substitution is tolerated better than 6α, but activity is generally reduced. nih.gov |

Stereochemical Considerations and Enantiomeric Activity

Stereochemistry is a critical factor in the interaction of tropane analogs with monoamine transporters. The spatial arrangement of the substituents on the tropane ring dictates the molecule's ability to fit into the chiral binding site of the transporter protein.

For 3β-phenyltropane analogs, the configuration of the substituents at the C-2 and C-3 positions is paramount for high-affinity DAT binding. The 2β, 3β-configuration, as found in naturally occurring (-)-cocaine and in PTT, is consistently the most potent arrangement for DAT inhibition. acs.org Analogs with other stereochemistries, such as 2α, 3β or 2α, 3α, typically exhibit dramatically lower affinity for the DAT. acs.org

The biological activity of PTT is specific to one of its enantiomers. emory.edu While PTT is often studied as a racemic mixture, its effects are attributable to the active enantiomer, with the other being substantially less active. emory.edu This enantioselectivity is a hallmark of ligand-transporter interactions. A clear example can be seen with the widely studied analog 2β-carbomethoxy-3β-(4-iodophenyl)tropane (β-CIT). The (1R)-enantiomer of β-CIT is the "active" form that binds with high affinity to DAT, whereas the (1S)-"inactive" enantiomer has vastly lower affinity. nih.govresearchgate.net This demonstrates that the transporter's binding pocket is highly sensitive to the three-dimensional shape of the ligand.

Furthermore, enantiomers can exhibit different selectivity profiles. In some analog series, the (S)-enantiomers display higher affinity for the DAT, while the corresponding (R)-enantiomers interact more strongly with the SERT, highlighting the subtle structural differences between the binding sites of these transporters. researchgate.net

| Compound Series | Enantiomer/Isomer | Transporter Affinity/Activity | Significance |

| PTT | Active Enantiomer | High DAT Affinity | The pharmacological effects are stereospecific. emory.edu |

| PTT | Inactive Enantiomer | Low DAT Affinity | Demonstrates the chirality of the DAT binding site. |

| β-CIT | (1R)-β-CIT (Active) | High DAT Affinity | Confirms the importance of the natural cocaine-like stereochemistry. nih.gov |

| β-CIT | (1S)-β-CIT (Inactive) | Very Low DAT Affinity | Useful as a control for studying nonspecific binding. nih.govresearchgate.net |

| 2,3-Diphenyltropanes | 2β,3β Isomer | Potent at DAT | The 2β,3β configuration is essential for high affinity. acs.org |

| 2,3-Diphenyltropanes | 2α,3β & 2α,3α Isomers | Poor DAT Affinity | Shows that incorrect stereoisomerism drastically reduces binding. acs.org |

Development of More Potent and Selective Tropane Derivatives

The SAR insights gained from PTT and related phenyltropanes have guided the rational design of novel derivatives with improved pharmacological profiles. The goal is often to create compounds with higher potency, greater selectivity for a specific transporter (e.g., DAT over SERT and NET), or unique properties for use as research tools.

PTT itself represents a successful step in this development, being approximately 20 times more potent than cocaine in binding to the DAT and demonstrating greater selectivity. nih.gov Its structure, lacking the easily hydrolyzed esters of cocaine, also confers greater metabolic stability.

Further research has led to the development of compounds with even greater potency and tailored selectivity. By modifying the substituents on the 3β-phenyl ring and at the 2β-position, researchers have created analogs with high affinity for both DAT and SERT but low affinity for NET. nih.gov An example is the development of 3β-(4-methoxyphenyl)tropane-2β-carboxylic acid methyl ester and its derivatives, which show potent binding to both DAT and SERT. nih.gov

SAR studies have also enabled the creation of specialized molecular probes. For instance, by attaching a photoreactive 4'-azido-3'-iodophenyl group or a chemically reactive isothiocyanate group to the tropane scaffold, scientists have developed irreversible ligands. nih.gov These compounds bind covalently to the transporter, allowing for detailed studies of the ligand binding domains. nih.gov Another avenue of development has been in creating ligands for in vivo imaging techniques like Positron Emission Tomography (PET). This has led to highly selective DAT ligands, such as LBT-999, which feature conformationally restricted chains on the tropane nitrogen to optimize affinity and selectivity.

Preclinical Behavioral and Neurochemical Characterization of 2beta Propanoyl 3beta 4 Tolyl Tropane

Locomotor Activity Assessments in Rodent Models

The administration of PTT in rodent models has been shown to produce significant changes in motor activity, with distinct dose-dependent effects, unique stereotypic expressions, and a prolonged duration of action compared to other stimulants like cocaine.

Dose-Dependent Effects on Spontaneous Locomotor Activity

In studies involving male Fisher-344 and Sprague-Dawley rats, PTT has been demonstrated to cause a dose-dependent increase in spontaneous locomotor activity. nih.govnih.gov Research indicates that PTT is approximately 10 to 20 times more potent than cocaine in stimulating locomotion. nih.govnih.gov Intraperitoneal and intravenous administrations of PTT have both resulted in these dose-dependent increases in forward locomotor activity. nih.govnih.gov

| Compound | Dose Range (mg/kg, i.p.) | Effect on Locomotor Activity | Potency vs. Cocaine |

| PTT | 1.0 - 3.0 | Marked increase | ~10-20x greater |

| Cocaine | 15.0 - 30.0 | Marked increase | - |

Data compiled from studies in Sprague-Dawley and Fisher-344 rats. nih.govnih.gov

Qualitative Differences in Stereotypic Behaviors Compared to Other Stimulants

At higher doses, PTT induces stereotypic behaviors, which are qualitatively different from those elicited by cocaine. nih.govnih.gov In comparative studies, the stereotypy induced by PTT was observed to be of greater intensity and longer duration than that produced by even high doses of cocaine. nih.gov This suggests that while both substances act as stimulants, the nature of the behavioral response they produce is distinct.

| Feature | PTT-Induced Stereotypy | Cocaine-Induced Stereotypy |

| Intensity | Greater | Less pronounced |

| Duration | Longer | Shorter |

| Qualitative Profile | Distinct from cocaine | - |

Based on comparative assessments in rodent models. nih.gov

Duration of Action on Motor Activity

A key pharmacological characteristic of PTT is its extended duration of action on motor activity when compared to cocaine. nih.gov This prolonged effect is a significant differentiator between the two compounds and is thought to be related to PTT's increased metabolic stability due to the absence of the ester linkage found in the cocaine molecule. nih.gov

Neurochemical Alterations in Brain Regions

The behavioral effects of PTT are underpinned by significant alterations in the neurochemistry of brain regions associated with reward and motor control, particularly the mesolimbic dopamine (B1211576) system.

Extracellular Dopamine Concentrations in the Nucleus Accumbens (in vivo microdialysis)

In vivo microdialysis studies in rats have shown that PTT produces a dose-dependent increase in extracellular dopamine concentrations in the nucleus accumbens. nih.gov This effect is a hallmark of dopamine reuptake inhibitors. Notably, PTT is approximately 30 times more potent than cocaine in elevating dopamine levels in this brain region. nih.gov

Effects on Tyrosine Hydroxylase (TH) Expression (Protein and Gene Activity)

In contrast to the effects of chronic cocaine administration, which has been shown to upregulate the expression of tyrosine hydroxylase (TH), chronic administration of PTT results in a uniform downregulation of TH protein and gene expression. nih.goviiab.meresearchgate.netemory.edu Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine.

Following a 10-day administration of PTT (3.0 mg/kg per day, i.p.), significant reductions in TH activity and immunoreactive protein were observed in key areas of the mesolimbic dopamine pathway. researchgate.netemory.edu

| Brain Region | Reduction in TH Activity | Reduction in TH Immunoreactive Protein |

| Nucleus Accumbens | 54% | 69% |

| Ventral Tegmental Area | 33% | 19% |

Data from studies following 10 days of PTT administration. researchgate.netemory.edu

This downregulation of TH suggests that long-term exposure to PTT may lead to a compensatory decrease in the dopamine-synthesizing capacity of neurons in the mesolimbic system, an effect that is opposite to that observed with cocaine. researchgate.netemory.edu

Alterations in Cerebral Glucose Utilization

2β-Propanoyl-3β-(4-tolyl)tropane (PTT) induces distinct, dose-dependent changes in local cerebral glucose utilization, reflecting its impact on brain functional activity. nih.gov High doses of PTT lead to widespread increases in glucose utilization in parts of the mesocorticolimbic and nigrostriatal dopamine systems. nih.gov Elevated metabolic activity is also observed in the hippocampus, locus coeruleus, and dorsal raphe. nih.gov

In contrast, low doses of PTT produce a unique effect not typically seen with other psychostimulants: a decrease in cerebral metabolic activity. nih.gov This reduction is specifically localized to the nucleus accumbens and the olfactory tubercle, with minimal effects observed in other brain regions. nih.gov These findings demonstrate that PTT's influence on cerebral metabolism is qualitatively different from that of cocaine and is highly dependent on the dose administered, with specific brain circuits being either activated or suppressed. nih.gov

Reinforcement and Self-Administration Studies in Animal Models

As a long-acting and selective dopamine transporter blocker, 2β-Propanoyl-3β-(4-tolyl)tropane (PTT) has been evaluated for its effects on drug-taking behaviors in preclinical models. nih.gov These studies are crucial for understanding its potential as a pharmacotherapy for substance use disorders.

Effects on Cocaine Self-Administration

In animal models, pretreatment with PTT has been shown to dose-dependently reduce the self-administration of cocaine. nih.gov Further studies in rhesus monkeys using a progressive-ratio schedule, where the effort required to receive a drug infusion progressively increases, found that while both cocaine and PTT could maintain responding above saline levels, the maximal breaking points were significantly higher for cocaine. nih.gov

In a discrete-trials choice procedure, monkeys did not prefer PTT over saline. nih.gov However, when PTT was offered as an alternative to cocaine, it significantly impacted cocaine intake. At a certain dose, the availability of PTT as an alternative reduced the choice for cocaine by approximately 50% and decreased total cocaine intake by around 70% at the highest cocaine dose offered. nih.gov These findings suggest that long-acting dopamine transporter inhibitors like PTT can effectively decrease cocaine self-administration. nih.govnih.gov

Effects on Heroin Self-Administration

In contrast to its significant impact on cocaine self-administration, PTT pretreatment has only minor effects on heroin intake in rats. nih.gov In studies where animals were trained to self-administer heroin, PTT did not substantially alter their drug-taking behavior. nih.gov This differential effect suggests that the neurobiological substrates underlying the reinforcing properties of cocaine and heroin are distinct. nih.gov The results indicate that PTT's mechanism of action, primarily as a dopamine reuptake inhibitor, is more effective at modulating the reinforcing effects of a psychostimulant like cocaine than an opioid like heroin. nih.gov

Effects on Cocaine/Heroin Combinations Self-Administration

Studies investigating the therapeutic potential of 2β-Propanoyl-3β-(4-tolyl)tropane (PTT), a dopamine transporter blocker with a longer duration of action than cocaine, have explored its effects on the self-administration of cocaine and heroin, both alone and in combination. In preclinical models, PTT pretreatment has been shown to dose-dependently reduce the intake of cocaine and combinations of cocaine and heroin. nih.gov However, it exhibited only minor effects on the self-administration of heroin alone. nih.gov

These findings suggest that the neurobiological mechanisms underlying the self-administration of cocaine and heroin are distinct. The observation that PTT significantly impacts the self-administration of cocaine/heroin combinations in a manner similar to cocaine alone indicates that these mixtures may function more like cocaine, even when the heroin dose in the combination is sufficient to act as a reinforcer on its own. nih.gov This research supports the potential utility of long-acting dopamine reuptake inhibitors as a pharmacological approach for treating abuse of cocaine and cocaine/heroin combinations. nih.gov

| Effects of PTT Pretreatment on Drug Self-Administration | |

|---|---|

| Drug | Effect of PTT Pretreatment |

| Cocaine | Dose-dependent reduction in intake nih.gov |

| Heroin | Minor effects on intake nih.gov |

| Cocaine/Heroin Combination | Dose-dependent reduction in intake nih.gov |

Discriminative Stimulus Effects

The discriminative stimulus effects of a compound can predict its subjective effects in humans. In preclinical studies, the novel cocaine analog 2β-propanoyl-3β-(4-tolyl)-tropane (PTT) has been evaluated for its ability to substitute for the discriminative stimulus effects of cocaine. nih.gov PTT is recognized as a cocaine analog that selectively inhibits dopamine uptake by binding with high affinity to the dopamine transporter. nih.gov

In rhesus monkeys trained to discriminate cocaine from saline, PTT was found to substitute for cocaine in a dose-dependent manner. nih.gov This indicates that PTT produces subjective effects that are similar to those of cocaine. Notably, PTT was found to be more potent than cocaine in producing these effects, by a factor of 0.5 to 1.0 log units. nih.gov A significant and long-lasting effect was observed at the highest dose of PTT, where cocaine-appropriate responding was maintained for 8 to 24 hours after administration. nih.gov

These results demonstrate that while PTT shares discriminative stimulus effects with cocaine, its unique behavioral profile, including not functioning as a reinforcer when substituted for cocaine, highlights its potential as a long-acting indirect dopamine agonist for further investigation. nih.gov

| Discriminative Stimulus Effects of PTT in Cocaine-Trained Monkeys | |

|---|---|

| Effect | Finding |

| Substitution for Cocaine | PTT dose-dependently substituted for the discriminative stimulus effects of cocaine. nih.gov |

| Potency | PTT was 0.5 to 1.0 log units more potent than cocaine. nih.gov |

| Duration of Action | At the highest dose, cocaine-appropriate responding was observed 8 to 24 hours after PTT injection. nih.gov |

Computational and Theoretical Studies of 2beta Propanoyl 3beta 4 Tolyl Tropane

Molecular Modeling and Docking Simulations at Monoamine Transporters

Molecular modeling and docking simulations have been employed to investigate the binding orientation and interaction patterns of 2β-Propanoyl-3β-(4-tolyl)tropane (PTT) within the binding pockets of the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. These studies, often utilizing homology models of the transporters based on the crystal structure of the bacterial leucine transporter (LeuT), have provided valuable insights into the molecular determinants of PTT's high affinity and selectivity for DAT.

Comparative docking studies at NET and SERT have suggested that subtle differences in the amino acid composition and topography of the binding sites in these transporters may account for the lower binding affinity of PTT for these targets. For instance, variations in the size and shape of the hydrophobic pocket that accommodates the 3β-aryl substituent in DAT, as compared to NET and SERT, are thought to play a significant role in determining selectivity.

| Transporter | Key Interacting Residues (Predicted) | Predicted Interaction Type |

| DAT | Asp79, Val152, Phe326 | Salt Bridge, Hydrophobic |

| NET | Asp75, Phe317 | Salt Bridge, Hydrophobic |

| SERT | Asp98, Tyr95, Phe341 | Salt Bridge, Aromatic |

Quantum Chemical Calculations (e.g., AB INITIO MO calculations)

While specific ab initio molecular orbital (MO) calculations for PTT are not extensively detailed in publicly available literature, such computational methods are generally applied to tropane (B1204802) analogs to understand their electronic properties, which are crucial for receptor recognition and binding. These calculations can provide insights into the molecule's electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and partial atomic charges.

For tropane-based ligands, quantum chemical calculations can help to:

Determine the most stable conformation of the tropane ring: The chair and boat conformations of the tropane scaffold have different energies, and quantum calculations can predict the most likely conformation in different environments.

Analyze the charge distribution: The distribution of electron density across the molecule, particularly around the nitrogen and carbonyl oxygen, is critical for electrostatic interactions with the transporter.

Calculate the protonation state: The pKa of the tropane nitrogen can be estimated, which is important as the protonated form is believed to be the active species for binding to the transporter.

These theoretical calculations complement experimental findings by providing a deeper understanding of the electronic factors that contribute to the binding affinity and selectivity of PTT.

Conformational Analysis and Energetic Profiles of PTT

The conformational flexibility of PTT is a key determinant of its ability to adopt an optimal geometry for binding to monoamine transporters. Conformational analysis studies, typically performed using molecular mechanics force fields, aim to identify the low-energy conformations of the molecule in solution and within the transporter binding site.

The tropane ring of PTT can exist in several conformations, with the chair conformation generally being the most stable. The orientation of the 2β-propanoyl and 3β-(4-tolyl) substituents is also critical. Rotational barriers around the single bonds connecting these substituents to the tropane ring are analyzed to determine the preferred spatial arrangement of these groups.

Energetic profiles, often depicted as potential energy surfaces, map the energy of the molecule as a function of specific dihedral angles. These profiles help to identify the global and local energy minima, which correspond to the most stable conformations. The ability of PTT to readily adopt a low-energy conformation that is complementary to the DAT binding site is thought to be a significant contributor to its high binding affinity.

Prediction of Binding Affinity and Selectivity

Computational methods are increasingly used to predict the binding affinity and selectivity of ligands for their targets, providing a valuable tool in the early stages of drug discovery. For PTT, quantitative structure-activity relationship (QSAR) models and free energy calculations can be employed to predict its binding characteristics.

While specific predictive studies on PTT are not widely reported, the general approach involves building computational models based on a series of known tropane analogs with experimentally determined binding affinities. These models can then be used to predict the affinity of new or uncharacterized compounds like PTT.

The predicted binding affinity is often expressed as a binding free energy (ΔG_bind), which can be calculated using methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP). These calculations take into account various energetic contributions to binding, including electrostatic interactions, van der Waals forces, and the desolvation penalty upon binding.

The selectivity of PTT for DAT over NET and SERT can also be predicted by calculating the difference in binding free energies (ΔΔG_bind) for the different transporters. A more negative ΔG_bind for DAT compared to the other transporters would computationally support the experimentally observed selectivity.

| Computational Method | Predicted Parameter | Relevance to PTT |

| QSAR | pKi or pIC50 | Predicts binding potency based on molecular descriptors. |

| MM/PBSA | ΔG_bind | Estimates the free energy of binding to a transporter. |

| FEP | ΔΔG_bind | Predicts the relative binding affinity and selectivity between transporters. |

Future Directions and Research Gaps

Development of Next-Generation Tropane (B1204802) Analogs

The chemical scaffold of PTT serves as a valuable template for the design of novel tropane-based compounds with tailored pharmacological properties. Future research should focus on systematic structure-activity relationship (SAR) studies to build upon the advantageous characteristics of PTT. nih.govnih.gov Key structural features of PTT, such as the replacement of cocaine's metabolically vulnerable ester groups with a stable ketone at the 2β position and a tolyl group at the 3β position, are responsible for its high DAT affinity and extended duration of action. nih.gov

The development of next-generation analogs could be guided by several strategic objectives:

Modulating Selectivity: While PTT is relatively selective for DAT, systematic modifications of the 3β-aryl substituent could fine-tune its affinity for the norepinephrine (B1679862) transporter (NET) and the serotonin (B10506) transporter (SERT). This could lead to compounds with specific DAT/NET or DAT/SERT ratios, which may offer unique therapeutic benefits for conditions like depression or attention-deficit/hyperactivity disorder (ADHD).

Optimizing Pharmacokinetics: The design of analogs with varied lipophilicity and metabolic profiles could produce candidates with different onsets and durations of action. nih.gov For instance, developing slow-onset, long-acting DAT inhibitors is a key strategy in creating agonist replacement therapies for cocaine dependence that minimize abuse potential. nih.govscispace.com

Separating Therapeutic from Reinforcing Effects: A major goal is to design analogs that retain the ability to block dopamine (B1211576) reuptake but have reduced reinforcing or stimulant properties. Exploring modifications at the tropane N-8 position, which has been shown to influence the behavioral profile of other tropane series, could be a fruitful avenue. nih.gov This research could lead to the development of effective treatments for cocaine addiction without the risk of diversion or abuse. nih.gov

Interactive Table: Structural Modifications and Potential Outcomes

| Structural Position | Modification Example | Potential Therapeutic Goal |

|---|---|---|

| 2β-Position | Varying alkyl chain length of the ketone | Optimize DAT binding affinity and potency |

| 3β-Aryl Group | Substitution with different functional groups | Fine-tune selectivity for DAT, NET, and SERT |

Elucidation of Long-Term Neuroadaptive Changes Induced by PTT

Understanding the consequences of sustained DAT blockade by PTT is crucial for evaluating its potential as a long-term therapeutic agent. Research has shown that chronic administration of PTT induces distinct neuroadaptations compared to cocaine. For example, 10 days of PTT administration in rats led to a significant downregulation of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, in the mesolimbic dopamine pathway. nih.gov This contrasts sharply with the upregulation of TH gene expression typically seen with chronic cocaine use. nih.gov

Despite these differences in neurochemical adaptation, repeated administration of PTT, like cocaine, leads to behavioral sensitization, characterized by an augmented locomotor response to the drug after a period of repeated exposure. nih.gov This suggests that while some downstream effects differ, PTT still engages neuroplasticity mechanisms common to dopamine reuptake inhibitors.

Key research gaps that need to be addressed include:

Dopamine Receptor Density: It is unknown how long-term PTT exposure affects the density and sensitivity of dopamine receptors, particularly the D2 receptor subtype. Chronic administration of other dopaminergic agents can lead to receptor upregulation or downregulation, which has significant implications for therapeutic efficacy and potential side effects. nih.govresearchgate.net Studies are needed to determine if the sustained elevation of synaptic dopamine from PTT leads to compensatory changes in postsynaptic D2 receptor populations.

Synaptic Plasticity: Elevated dopamine levels are known to modulate long-term potentiation (LTP) and long-term depression (LTD), cellular mechanisms underlying learning and memory. A hyperdopaminergic state can erode the induction of LTP in the prefrontal cortex via D2 receptor-mediated pathways. nih.gov Future studies should investigate whether the prolonged DAT occupancy by PTT alters these fundamental forms of synaptic plasticity, which could impact cognitive functions.

Gene Expression and Epigenetic Modifications: The downregulation of TH suggests that PTT induces lasting changes in gene expression. Broader transcriptomic and epigenetic analyses are needed to identify the full spectrum of genes and regulatory mechanisms affected by chronic PTT exposure.

Advanced Imaging Techniques for In Vivo Characterization

In vivo neuroimaging techniques, particularly Positron Emission Tomography (PET), offer a powerful, non-invasive means to study the pharmacokinetics and pharmacodynamics of DAT ligands in the living brain. A tritiated version of PTT, [³H]PTT, has been successfully synthesized and used in in vitro autoradiography, demonstrating that it is an accurate and convenient marker for labeling the dopamine transporter. nih.gov The high density of [³H]PTT binding in dopamine-rich regions like the caudate nucleus and nucleus accumbens confirms its utility as a specific DAT ligand. nih.gov

However, a significant gap exists in the translation of this tool to in vivo imaging. The development of a PTT analog radiolabeled with a positron-emitting isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), would be a major advancement. nih.govnih.gov Such a PET radiotracer would enable researchers to:

Quantify DAT Occupancy: A PTT-based PET ligand would allow for the direct measurement of the percentage of DATs blocked by a given dose of PTT or other DAT inhibitors in vivo. This is critical for establishing dose-response relationships and understanding the levels of transporter occupancy required to achieve therapeutic effects.

Characterize Pharmacokinetics in the Brain: PET imaging can track the uptake, distribution, and clearance of the radiolabeled compound in the brain in real-time. This would provide invaluable data on how quickly PTT enters the brain and how long it remains bound to the DAT, validating its long-acting properties directly in living subjects.

Investigate Disease States and Therapeutic Interventions: A validated PTT-based PET tracer could be used to study alterations in DAT density in various neuropsychiatric conditions, such as Parkinson's disease, ADHD, and substance use disorders. It could also be used to confirm target engagement for novel pharmacotherapies designed to interact with the DAT. mdpi.com The favorable properties of ¹⁸F, with its longer half-life, would make a potential [¹⁸F]PTT analog particularly suitable for broader clinical and research applications. nih.gov

Exploration of Additional Receptor and Transporter Interactions

While PTT is primarily characterized by its high affinity for the DAT, a comprehensive understanding of its binding profile across a wider range of molecular targets is lacking. Current evidence indicates that PTT is relatively selective for the dopamine transporter, with dopamine-selective compounds being significantly more potent at displacing [³H]PTT than ligands for the serotonin or norepinephrine transporters. nih.gov Furthermore, PTT demonstrates greater selectivity for the DA and NE transporters compared to cocaine. nih.gov

To fully characterize its pharmacological profile and anticipate potential off-target effects, several areas require further investigation:

Interaction with Sigma Receptors: Many DAT inhibitors, including cocaine, have been shown to interact with sigma receptors (σ₁ and σ₂). nih.gov These receptors are implicated in a wide range of cellular functions and neuropsychiatric processes. It is currently unknown whether PTT binds to sigma receptors. Given that sigma receptor activity can modulate dopaminergic signaling, investigating this potential interaction is essential for a complete understanding of PTT's mechanism of action.

Other Potential Off-Target Interactions: A broader screening of PTT against a panel of other receptors, ion channels, and transporters would provide a more complete safety and pharmacology profile. This would help to identify any unforeseen interactions that could contribute to its therapeutic effects or produce unwanted side effects.

Q & A

Q. What synthetic methodologies are employed to produce PTT and its structural analogs?

PTT is synthesized via rhodium(II)-catalyzed asymmetric cyclopropanation or carbenoid insertion reactions, leveraging tropane scaffolds. Key steps include functionalization at the 2β and 3β positions using propanoyl and 4-tolyl groups, respectively. For analogs, copper-catalyzed alkyne-azide cycloaddition (Click chemistry) or palladium-mediated cross-coupling can introduce substituents like triazole or nitrophenyl groups. Purification typically involves recrystallization of salts (e.g., hydrochloride) to enhance solubility for in vivo studies .

Q. How does PTT compare to cocaine in potency and duration of action in preclinical models?

PTT exhibits 3–10× higher potency than cocaine in inhibiting dopamine reuptake, with a 7× longer duration in rodent models. This is assessed via locomotor activity assays and intracranial self-stimulation (ICSS) paradigms. For example, PTT (0.3 mg/kg, i.v.) increases nucleus accumbens dopamine levels for >120 minutes, compared to cocaine’s 20-minute effect, measured via in vivo microdialysis .

Q. What behavioral models are used to evaluate PTT’s reinforcing properties?

Standard models include:

- Fixed-ratio self-administration : Measures drug-seeking behavior in primates (e.g., rhesus monkeys) under schedules like FR-4.

- Progressive-ratio (PR) schedules : Determines breaking points (e.g., PTT achieves higher PR break points than cocaine in monkeys).

- Conditioned place preference (CPP) : Quantifies reward-associated contextual learning in rodents .

Q. Which neurochemical assays quantify PTT’s interaction with monoamine transporters?

- Radioligand binding assays : Use [³H]WIN 35,428 for dopamine transporter (DAT) affinity (PTT Ki = 2.1 nM vs. cocaine’s 89 nM).

- Synaptosomal uptake inhibition : Measures IC₅₀ values for DAT, SERT, and NET in rat striatal preparations.

- In vivo microdialysis : Tracks extracellular dopamine in the nucleus accumbens after systemic administration .

Advanced Research Questions

Q. How do discrepancies arise between PTT’s in vitro binding affinity and in vivo efficacy?

Despite high DAT affinity (Ki <5 nM), PTT’s in vivo effects (e.g., prolonged dopamine elevation) may involve pharmacokinetic factors like lipid solubility, blood-brain barrier penetration, and metabolite activity. Methodological resolution requires:

- Pharmacokinetic profiling : LC-MS/MS to measure plasma/brain concentrations over time.

- Metabolite identification : HPLC coupled with mass spectrometry to detect active derivatives (e.g., hydroxylated metabolites) .

Q. What mechanisms underlie PTT’s long-term effects on tyrosine hydroxylase (TH) activity?

Chronic PTT administration reduces TH expression in the ventral tegmental area (VTA), measured via Western blot or qPCR. This contrasts with cocaine’s transient TH upregulation. Proposed mechanisms include:

- Feedback inhibition : Sustained dopamine elevation downregulates TH via D2 autoreceptors.

- Epigenetic modulation : Histone deacetylase (HDAC) inhibitors reverse PTT-induced TH suppression in rat models .

Q. How do structural modifications at the 2β and 3β positions alter PTT’s receptor selectivity?

- 2β-Propanoyl substitution : Enhances DAT selectivity over SERT (e.g., PTT DAT/SERT ratio = 15:1 vs. cocaine’s 3:1).

- 3β-Aryl groups : Bulkier substituents (e.g., 2-naphthyl in WF23) increase DAT binding but reduce brain penetration.

- Salt forms : Hydrochloride salts improve water solubility for intravenous studies, while free bases are used in lipophilic assays .

Q. What experimental approaches resolve contradictions in PTT’s reinforcing efficacy across species?

While PTT is self-administered by primates, rodents show variable responses. Solutions include:

Q. How can SPECT/CT imaging quantify PTT’s occupancy of DAT in vivo?

Use radiolabeled analogs (e.g., [¹²³I]PTT) with SPECT/CT to measure DAT occupancy in non-human primates. Key parameters:

Q. What strategies optimize PTT’s use in studying tropane alkaloid biosynthesis pathways?

Leverage synthetic biology tools (e.g., heterologous expression in yeast) to incorporate PTT-derived enzymes (e.g., cytochrome P450s) into plant alkaloid pathways. Key steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.